N-(4-amino-2-methoxyphenyl)benzenesulfonamide

GPCR pharmacology Serotonin receptor 5-HT2B antagonist

Researchers requiring unambiguous 5-HT2B receptor modulation often struggle with off-target effects of promiscuous sulfonamides. This compound solves that challenge: • Selective 5-HT2B antagonist (IC50 22 nM binding, 54 nM cellular) with negative results across 161 GPCRs and 302 kinases. • Ideal negative control for kinase inhibitor screens and transporter assays (negative for 12 major transporters). • Versatile building block with two addressable functional handles (4-amino, 2-methoxy) for SAR exploration. Supplied with single-step synthetic traceability and consistent 98% purity to ensure batch-to-batch reproducibility.

Molecular Formula C13H14N2O3S
Molecular Weight 278.33 g/mol
CAS No. 82565-49-9
Cat. No. B1298169
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-amino-2-methoxyphenyl)benzenesulfonamide
CAS82565-49-9
Molecular FormulaC13H14N2O3S
Molecular Weight278.33 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)N)NS(=O)(=O)C2=CC=CC=C2
InChIInChI=1S/C13H14N2O3S/c1-18-13-9-10(14)7-8-12(13)15-19(16,17)11-5-3-2-4-6-11/h2-9,15H,14H2,1H3
InChIKeyKEJMWUWHCFJTSD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(4-Amino-2-methoxyphenyl)benzenesulfonamide (CAS 82565-49-9) Procurement and Technical Baseline


N-(4-amino-2-methoxyphenyl)benzenesulfonamide (CAS 82565-49-9) is a substituted benzenesulfonamide derivative with the molecular formula C13H14N2O3S and a molecular weight of 278.33 g/mol . The compound features a benzenesulfonamide core substituted with a 4-amino-2-methoxyphenyl moiety, a structural motif that confers specific physicochemical properties relevant to medicinal chemistry applications, including a calculated LogP of 3.8132 and a topological polar surface area (tPSA) of 89.8 Ų . As a sulfonamide-class small molecule, it serves as a pharmacologically relevant scaffold and synthetic building block, with documented applications in kinase inhibition, GPCR modulation, and carbonic anhydrase research contexts .

1 Selective 5-HT2B receptor pharmacology and GPCR probe development
2 Medicinal chemistry building block with two addressable synthetic handles
3 Off-target selectivity reference standard for kinase and transporter panels

Why Generic Substitution Fails for N-(4-Amino-2-methoxyphenyl)benzenesulfonamide in Procurement


Generic substitution among benzenesulfonamide analogs is scientifically unsound due to profound differences in receptor selectivity, off-target liability, and physicochemical parameters driven by even minor structural modifications. For instance, regioisomers such as 4-amino-N-(2-methoxyphenyl)benzenesulfonamide (CAS 19837-84-4) exhibit fundamentally distinct carbonic anhydrase inhibition profiles compared to the target compound . More critically, the target compound demonstrates exceptional functional selectivity for the 5-HT2B receptor with nanomolar affinity, whereas structurally similar benzenesulfonamide derivatives—such as RS-102221 (a selective 5-HT2C antagonist) and L-755,507 (a β3 adrenergic receptor agonist)—are optimized for entirely different GPCR targets and would confound any experimental design requiring specific 5-HT2B modulation [1]. Furthermore, calculated lipophilicity (LogP ~3.81 for the target versus ~2.04 for related analogs) substantially alters compound handling, solubility, and biological distribution properties [2]. These compound-specific differences cannot be captured by generic procurement based solely on sulfonamide class membership.

Receptor Target N-(4-Amino-2-methoxyphenyl)benzenesulfonamide
5-HT2B antagonist
vs. RS-102221
5-HT2C antagonist (100-fold selective)
Receptor selectivity profile may not transfer. Cross-reactivity at 5-HT2A or 5-HT2C can confound experimental interpretation.
Regioisomer 4-Amino-2-methoxyphenyl substitution on sulfonamide N vs. 4-Amino-N-(2-methoxyphenyl)benzenesulfonamide (CAS 19837-84-4) Regioisomeric substitution pattern may alter synthetic diversification pathways and electronic properties. Functionality may not be interchangeable.
Lipophilicity LogP ~3.81 vs. Related benzenesulfonamide analogs (cLogP ~2.04) Roughly 60-fold difference in partition coefficient may impact membrane permeability, assay buffer handling, and biological distribution.

Quantitative Differentiation Evidence for N-(4-Amino-2-methoxyphenyl)benzenesulfonamide Versus Analogs


5-HT2B Receptor Binding Affinity and Functional Antagonism

The target compound exhibits potent, concentration-dependent binding and functional antagonism at the 5-HT2B receptor, with an IC50 of 22 ± 9.0 nM in binding assays and an IC50 of 54 nM in cellular antagonist assays [1]. In a comprehensive GPCR agonist/antagonist screen covering 161 receptors, the compound showed negative results for all agonist screens and was negative for all antagonist screens except 5-HT2B [1]. This high degree of functional selectivity distinguishes the compound from alternative benzenesulfonamide-based 5-HT receptor ligands, which often exhibit cross-reactivity with 5-HT2A and 5-HT2C receptors [2].

5-HT2B Binding
Cross-study comparable
Binding IC50: 22 ± 9.0 nM; Cellular IC50: 54 nM
Supports target engagement context
Negative in agonist/antagonist screens for 160 of 161 GPCRs
GPCR pharmacology Serotonin receptor 5-HT2B antagonist

Comprehensive Off-Target Selectivity Profiling Across 302 Kinases and Major Drug Targets

The compound underwent extensive selectivity profiling including a kinome-wide screen covering 302 kinases, all of which returned negative results [1]. Additionally, it showed negative inhibition against MAO-A/MAO-B, acetylcholinesterase, serotonin transporter, dopamine transporter, norepinephrine transporter, COX1/COX2, PDE3A/PDE4D2, and twelve major drug transporters (OCT1, OCT2, BSEP, BCRP, P-gp, MATE1, MATE2-K, MRP2, OAT1, OAT3, OATP1B1, OATP1B3) [1]. In rodent microsome stability assays, the compound demonstrated a half-life (T1/2) > 60 minutes and was negative for CYP substrate activity across CYP1A2, 2B6, 2C8, 2C9, 2C19, 2D6, and 3A4 isoforms [1]. This breadth of negative selectivity data is uncommon for benzenesulfonamide analogs, which frequently exhibit promiscuous kinase inhibition or transporter interactions [2].

Kinase & Off-Target Profile
Class-level inference
0/302 kinases inhibited; Negative for 12 major transporters & 7 CYP isoforms
Supports off-target selectivity review
Class members may exhibit promiscuous kinase inhibition
Kinase selectivity Off-target profiling Drug safety pharmacology

Lipophilicity and Physicochemical Differentiation from Related Analogs

The target compound exhibits a calculated LogP of 3.8132 and a LogSW (log of water solubility) of -2.49 . This contrasts with structurally related benzenesulfonamide derivatives characterized in recent literature, which display cLogP values of approximately 2.04 [1]. The approximately 1.8-unit difference in LogP translates to a roughly 60-fold difference in octanol-water partition coefficient, significantly impacting membrane permeability, compound handling in aqueous assay buffers, and potential tissue distribution characteristics. Furthermore, the compound features only 2 rotatable bonds and a tPSA of 81.4 Ų, favorable parameters for oral bioavailability per Lipinski's Rule of Five .

Lipophilicity Comparison
Direct head-to-head
LogP 3.81 vs. ~2.04 for analog (Δ1.8 units)
May impact membrane permeability context
Roughly 60-fold difference in partition coefficient
Physicochemical properties LogP Drug-likeness

Structural Differentiation: 4-Amino-2-Methoxyphenyl Substitution Pattern

The target compound contains a 4-amino-2-methoxyphenyl group attached to the benzenesulfonamide nitrogen, providing two chemically addressable functional handles: a primary aromatic amine at the 4-position (available for diazotization, acylation, or reductive amination) and a methoxy group at the 2-position (ortho to the sulfonamide linkage) . In contrast, the regioisomer 4-amino-N-(2-methoxyphenyl)benzenesulfonamide (CAS 19837-84-4) places the amino group on the benzenesulfonyl ring rather than the aniline-derived ring, fundamentally altering both the electronic properties and the available synthetic diversification pathways [1]. The 2-methoxy substitution pattern creates a distinctive steric and electronic environment around the sulfonamide nitrogen, which has been exploited in the design of conformationally restricted sulfonamide derivatives .

Substitution Pattern
Direct head-to-head
4-amino-2-methoxyphenyl vs. regioisomer CAS 19837-84-4
Supports synthetic versatility review
Two addressable handles for SAR exploration
Structure-activity relationship Regioisomer Synthetic building block

Rodent Microsomal Stability and CYP Inhibition Profile

In rodent liver microsome stability assays, the compound exhibited a half-life (T1/2) greater than 60 minutes, indicating good metabolic stability [1]. Furthermore, CYP substrate activity screening across seven major cytochrome P450 isoforms (CYP1A2, 2B6, 2C8, 2C9, 2C19, 2D6, and 3A4) was negative, with T1/2 > 60 minutes for all isoforms tested [1]. This metabolic stability profile is notable given that many benzenesulfonamide derivatives undergo rapid oxidative metabolism via CYP enzymes, which can limit their utility in cell-based assays requiring extended incubation periods [2]. The compound's resistance to CYP-mediated oxidation may be attributed to the electron-withdrawing nature of the sulfonamide group combined with the specific 2-methoxy-4-amino substitution pattern.

Microsomal Stability
Class-level inference
T1/2 > 60 min; CYP substrate activity negative
Supports metabolic stability review
May support prolonged cell-based assays
Metabolic stability CYP inhibition ADME profiling

Synthetic Accessibility and Commercial Availability as a Building Block

The compound is synthesized via a straightforward one-step reaction between 4-amino-2-methoxyaniline and benzenesulfonyl chloride in the presence of a base (sodium hydroxide or pyridine) in dichloromethane or chloroform at 0-5°C . This synthetic route contrasts with more complex benzenesulfonamide derivatives that require multi-step sequences with protecting group strategies or expensive coupling reagents. The compound is commercially available at 98% purity from multiple suppliers , with documented applications as a building block for the synthesis of pharmaceutical compounds, particularly those targeting antibacterial and antifungal properties . Unlike more specialized sulfonamide analogs such as AL106 (which requires a 4-[2-(4,4-dimethyl-2,6-dioxocyclohexylidene)hydrazinyl] substitution pattern for TrkA inhibition), this compound provides a minimalist scaffold amenable to rapid SAR exploration [1].

Synthetic Accessibility
Class-level inference
One-step synthesis; 98% purity commercially available
Supports procurement and SAR context
Reduced lead times vs. complex multi-step analogs
Chemical synthesis Building block Medicinal chemistry

Recommended Research Applications for N-(4-Amino-2-methoxyphenyl)benzenesulfonamide Based on Quantitative Evidence


5-HT2B Receptor Pharmacology and Chemical Probe Development

The compound is optimally deployed as a selective 5-HT2B receptor antagonist chemical probe, supported by its binding IC50 of 22 ± 9.0 nM and cellular antagonist IC50 of 54 nM [1]. Its clean selectivity profile—negative across 161 GPCRs except 5-HT2B—makes it particularly valuable for studies requiring unambiguous attribution of pharmacological effects to 5-HT2B receptor modulation without confounding activity at 5-HT2A, 5-HT2C, or adrenergic receptors. This scenario is especially relevant for cardiovascular safety pharmacology, pulmonary hypertension research, and valvular heart disease mechanism studies where 5-HT2B agonism is a known liability [1].

Kinase Selectivity Reference Standard in High-Throughput Screening

Given its negative results across a kinome-wide panel of 302 kinases [1], the compound serves as an ideal negative control or selectivity reference standard in kinase inhibitor screening campaigns. Unlike promiscuous benzenesulfonamide kinase inhibitors (e.g., VEGFR2/FGFR1 dual inhibitors with IC50 values of 0.025-0.026 µM [2]), this compound does not interfere with kinase assay readouts, allowing researchers to calibrate assay windows and establish baseline signal-to-noise parameters in biochemical and cell-based kinase assays.

Synthetic Building Block for Sulfonamide-Focused Medicinal Chemistry

The compound's single-step synthetic accessibility from 4-amino-2-methoxyaniline and benzenesulfonyl chloride , combined with its two addressable functional handles (4-amino group and 2-methoxy group), makes it a versatile starting material for SAR exploration . Medicinal chemists can leverage the 4-amino group for amide bond formation, sulfonamide coupling, or diazonium chemistry, while the ortho-methoxy group provides a handle for nucleophilic aromatic substitution or demethylation. This distinguishes it from regioisomers like 4-amino-N-(2-methoxyphenyl)benzenesulfonamide (CAS 19837-84-4) which lack the same synthetic versatility [3].

ADME Profiling and Drug Transporter Interaction Studies

The compound's favorable metabolic stability (T1/2 > 60 min in rodent microsomes) and negative CYP substrate activity across seven major isoforms [1] position it as a useful reference compound for ADME assay development. Its negative inhibition of twelve major drug transporters (OCT1, OCT2, BSEP, BCRP, P-gp, MATE1, MATE2-K, MRP2, OAT1, OAT3, OATP1B1, OATP1B3) [1] makes it suitable as a negative control in transporter inhibition assays, or as a passive permeability marker in Caco-2 or MDCK monolayer transport studies where active efflux by P-gp or BCRP would otherwise confound permeability measurements.

Application
Selection Property
Validation Focus
5-HT2B Receptor Probe Studies
GPCR selectivity profile
Target engagement and selectivity over 5-HT2A/2C
Kinase Panel Reference Standard
Off-target kinase screen context
Assay window calibration and signal-to-noise
Sulfonamide SAR Building Block
Synthetic versatility review
Addressable 4-amino and 2-methoxy handles
Transporter Interaction Assays
Metabolic and transporter stability
Negative control for P-gp/BCRP efflux studies
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